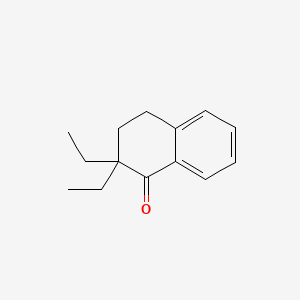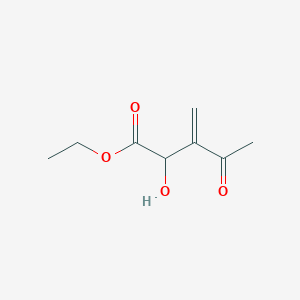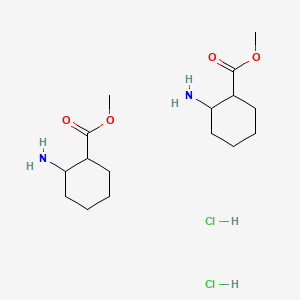
Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride . This compound is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes a series of derivatization reactions to introduce the amino and carboxylate ester groups.
Esterification: The carboxylate ester group is introduced via an esterification reaction, where the carboxylic acid derivative of cyclohexane is reacted with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1S,2S)-rel-2-aminocyclohexane-1-carboxylate hydrochloride
- Ethyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride
- Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrobromide
Uniqueness
Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylate ester groups. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications requiring specific stereochemical configurations.
Propiedades
Fórmula molecular |
C16H32Cl2N2O4 |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
methyl 2-aminocyclohexane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/2C8H15NO2.2ClH/c2*1-11-8(10)6-4-2-3-5-7(6)9;;/h2*6-7H,2-5,9H2,1H3;2*1H |
Clave InChI |
XRBMOIGITIYEQE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCCC1N.COC(=O)C1CCCCC1N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



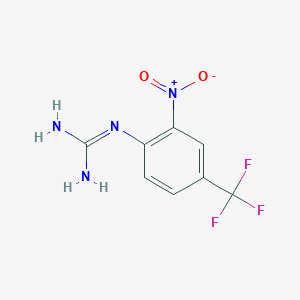
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
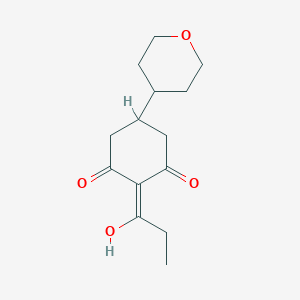
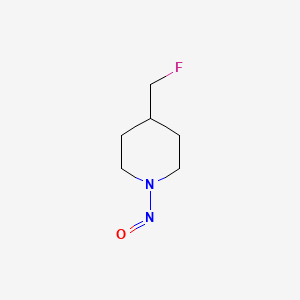
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
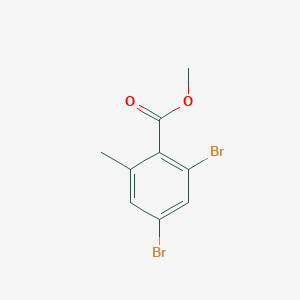
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)



